N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Overview
Description
N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is a complex organic compound with a unique structure that combines a naphthalene ring with a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide typically involves the reaction of naphthalene derivatives with sulfonyl chlorides under controlled conditions. The process may include:
Nitration of Naphthalene: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitronaphthalene is reduced to form aminonaphthalene.
Sulfonylation: Aminonaphthalene reacts with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-1-naphthylacetamide
- 2-(1-Naphthyl)acetamide
- 2,2,2-trifluoro-N-(naphthalen-1-yl)acetamide
Uniqueness
N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide is unique due to the presence of the sulfonylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-11-15(2)21(16(3)12-14)27(25,26)22-13-20(24)23-19-10-6-8-17-7-4-5-9-18(17)19/h4-12,22H,13H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBULMHHIQTMAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=CC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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